molecular formula C15H25NO3 B1269647 N-(3,4,5-trimethoxybenzyl)pentan-3-amine CAS No. 355816-60-3

N-(3,4,5-trimethoxybenzyl)pentan-3-amine

Cat. No.: B1269647
CAS No.: 355816-60-3
M. Wt: 267.36 g/mol
InChI Key: GCXHLFMXRIUUMO-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxybenzyl)pentan-3-amine is an organic compound with the molecular formula C15H25NO3. It is a derivative of benzylamine, characterized by the presence of three methoxy groups attached to the benzene ring and a pentan-3-amine chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxybenzyl)pentan-3-amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxybenzyl)pentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(3,4,5-trimethoxybenzyl)pentan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxybenzyl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzylamine: A simpler derivative with similar methoxy groups but lacking the pentan-3-amine chain.

    3,4,5-Trimethoxyphenethylamine: Another related compound with a phenethylamine backbone.

Uniqueness

N-(3,4,5-trimethoxybenzyl)pentan-3-amine is unique due to its combination of a benzylamine structure with a pentan-3-amine chain, providing distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-12(7-2)16-10-11-8-13(17-3)15(19-5)14(9-11)18-4/h8-9,12,16H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHLFMXRIUUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354515
Record name N-(3,4,5-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-60-3
Record name N-(3,4,5-trimethoxybenzyl)pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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